Imiglucerase
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Overview
Description
Imiglucerase is a recombinant form of the human enzyme beta-glucocerebrosidase, used primarily in the treatment of Gaucher’s disease . This enzyme is crucial for the hydrolysis of glucocerebroside into glucose and ceramide, a process that is deficient in individuals with Gaucher’s disease . This compound is marketed under the trade name Cerezyme and is produced by Genzyme Corporation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imiglucerase is produced using recombinant DNA technology. The gene encoding human beta-glucocerebrosidase is inserted into Chinese Hamster Ovary cells, which then express the enzyme . The enzyme undergoes several purification steps, including hydrophobic chromatography on Butyl-Sepharose, cation exchange on SP-Sepharose, metal-chelate chromatography on IMAC-Sepharose, and hydrophobic chromatography on Phenyl-Sepharose . Deglycosylation is performed using a mix of enzymes to ensure the enzyme’s proper function .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture of Chinese Hamster Ovary cells, followed by a series of purification steps to isolate the enzyme . The final product is formulated into a freeze-dried powder, which is reconstituted for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Imiglucerase primarily catalyzes the hydrolysis of glucocerebroside to glucose and ceramide . This reaction is crucial for the normal degradation pathway of membrane lipids .
Common Reagents and Conditions: The enzyme operates under physiological conditions, typically at a pH of around 5.5 to 6.5, which is optimal for its activity . No additional reagents are required for its catalytic activity in vivo.
Major Products Formed: The primary products of the reaction catalyzed by this compound are glucose and ceramide .
Scientific Research Applications
Imiglucerase has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Imiglucerase functions by catalyzing the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide . This reaction is part of the normal degradation pathway for membrane lipids. The enzyme targets macrophages, where it is taken up via mannose receptors . Once inside the lysosomes, this compound replaces the deficient endogenous enzyme, thereby reducing the accumulation of glucocerebroside and alleviating the symptoms of Gaucher’s disease .
Comparison with Similar Compounds
Imiglucerase is one of several enzyme replacement therapies used to treat Gaucher’s disease. Other similar compounds include:
Velaglucerase alfa: Another recombinant form of beta-glucocerebrosidase, produced in a different cell line and with slight variations in glycosylation patterns.
Taliglucerase alfa: A plant cell-expressed form of beta-glucocerebrosidase, which also has different glycosylation patterns compared to this compound.
Eliglustat: A small molecule that inhibits glucosylceramide synthase, reducing the substrate load for the deficient enzyme.
Uniqueness of this compound: this compound is unique in its production method and glycosylation pattern, which affects its uptake and activity in the body . It has been extensively studied and has a long track record of safety and efficacy in the treatment of Gaucher’s disease .
Properties
CAS No. |
154248-97-2 |
---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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